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Introduction
JNJ-27141491 is an experimental, orally active small molecule that functions as a

noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3]

The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1

(MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.[1][3] By

inhibiting CCR2 function, JNJ-27141491 presents a potential therapeutic strategy for

inflammatory and autoimmune diseases. This document provides detailed application notes

and experimental protocols based on preclinical studies of JNJ-27141491.

Mechanism of Action
JNJ-27141491 exhibits a noncompetitive and reversible mode of action on the human CCR2

receptor.[1] It potently suppresses various in vitro functions mediated by hCCR2, including

MCP-1-induced GTPγS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4,

and leukocyte chemotaxis towards MCP-1.[1][3] Notably, JNJ-27141491 shows high selectivity

for CCR2 with minimal to no effect on other chemokine receptors that have been tested.[4]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of JNJ-27141491 as

reported in preclinical research.
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Table 1: In Vitro Inhibitory Activity of JNJ-27141491[1][2][4]

Assay Cell Type/System Ligand IC50 Value

[³⁵S]GTPγS Binding
hCCR2-CHO Cell

Membranes
MCP-1 38 ± 9 nM

Ca²⁺ Mobilization hCCR2-CHO Cells MCP-1 13 ± 1 nM[2][4]

Ca²⁺ Mobilization THP-1 Cells MCP-1 13 ± 2 nM

Ca²⁺ Mobilization
Human Blood

Monocytes
MCP-1 43 ± 4 nM

Chemotaxis Human PBMC MCP-1 97 ± 16 nM

¹²⁵I-MCP-1 Binding Human Monocytes MCP-1 0.4 µM

Table 2: In Vivo Efficacy of JNJ-27141491 in a Transgenic hCCR2 Knock-in Mouse Model[2]

Treatment Regimen (Oral) Endpoint
Inhibition of Monocyte
Influx (%)

5 mg/kg (q.d.) Monocyte Recruitment 27%

10 mg/kg (q.d.) Monocyte Recruitment 49%

20 mg/kg (q.d.) Monocyte Recruitment 57%

40 mg/kg (q.d.) Monocyte Recruitment 77%

5 mg/kg (b.i.d.) Monocyte Recruitment 22%

20 mg/kg (b.i.d.) Monocyte Recruitment 74%

Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway and Inhibition by JNJ-
27141491
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CCR2 Signaling and JNJ-27141491 Inhibition
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Caption: CCR2 signaling cascade and the inhibitory point of JNJ-27141491.
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Workflow for In Vivo Monocyte Recruitment Assay
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Caption: Workflow for the in vivo monocyte recruitment experiment.
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Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies

described in the cited literature.

Protocol 1: In Vitro Calcium (Ca²⁺) Mobilization Assay
Objective: To determine the inhibitory effect of JNJ-27141491 on MCP-1-induced intracellular

calcium mobilization in hCCR2-expressing cells.

Materials:

hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)

JNJ-27141491

Recombinant human MCP-1

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

96-well black, clear-bottom microplates

Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

Cell Preparation:

Culture hCCR2-expressing cells to the appropriate density.

On the day of the assay, harvest cells and wash with assay buffer.

Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g.,

incubate with Fura-2 AM at 37°C for 60 minutes).

Wash the cells to remove excess dye and resuspend in assay buffer to the desired

concentration.
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Assay Plate Preparation:

Dispense the cell suspension into the wells of the 96-well microplate.

Prepare serial dilutions of JNJ-27141491 in assay buffer.

Add the JNJ-27141491 dilutions to the appropriate wells and incubate for a predetermined

time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.

Calcium Flux Measurement:

Place the microplate into the fluorometric plate reader and monitor the baseline

fluorescence.

Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response

(e.g., EC₈₀).

Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence

signal over time.

Data Analysis:

Determine the peak fluorescence response for each well.

Normalize the data to the vehicle control (100% response) and baseline (0% response).

Plot the percent inhibition against the concentration of JNJ-27141491 and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Chemotaxis Assay
Objective: To assess the ability of JNJ-27141491 to block the migration of human peripheral

blood mononuclear cells (PBMCs) towards an MCP-1 gradient.

Materials:

Isolated human PBMCs

JNJ-27141491
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Recombinant human MCP-1

Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate

pore size, typically 5 µm for monocytes)

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

Cell counter or flow cytometer

Procedure:

Cell Preparation:

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-

Paque).

Wash the cells and resuspend in assay medium at a concentration of approximately 1-2 x

10⁶ cells/mL.

Prepare serial dilutions of JNJ-27141491 in assay medium.

Pre-incubate the cell suspension with the different concentrations of JNJ-27141491 or

vehicle for 30 minutes at 37°C.

Chemotaxis Chamber Setup:

In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a

concentration that induces optimal migration. Include wells with assay medium alone as a

negative control.

Place the microporous membrane (or the transwell insert) over the lower wells.

Add the pre-incubated PBMC suspension to the upper chamber.

Incubation:

Incubate the chemotaxis chambers at 37°C in a humidified 5% CO₂ incubator for 1.5 to 3

hours.
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Quantification of Migration:

After incubation, carefully remove the upper chamber.

Collect the cells that have migrated to the lower chamber.

Quantify the number of migrated cells using a cell counter or by flow cytometry.

Data Analysis:

Calculate the percentage of migrating cells for each condition relative to the total number

of cells added.

Determine the percent inhibition of chemotaxis for each concentration of JNJ-27141491
compared to the vehicle control.

Plot the percent inhibition against the drug concentration and calculate the IC₅₀ value.

Protocol 3: In Vivo Model of Monocyte Recruitment in
hCCR2 Transgenic Mice[1][3]
Objective: To evaluate the in vivo efficacy of orally administered JNJ-27141491 in inhibiting

monocyte recruitment to the lungs following an inflammatory challenge.

Materials:

Transgenic mice expressing human CCR2 (hCCR2 knock-in)

JNJ-27141491 formulated for oral administration

Vehicle control

Mouse MCP-1 (mMCP-1)

Lipopolysaccharide (LPS)

Sterile phosphate-buffered saline (PBS)
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Anesthesia

Bronchoalveolar lavage (BAL) equipment

Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-

CD115)

Procedure:

Animal Acclimation and Grouping:

Acclimate hCCR2 transgenic mice to the facility for at least one week.

Randomly assign mice to treatment groups (vehicle and different doses of JNJ-
27141491).

Drug Administration:

Administer JNJ-27141491 or vehicle by oral gavage. The dosing regimen can be once

daily (q.d.) or twice daily (b.i.d.) as described in the literature.[1]

Induction of Inflammation:

At a specified time after the final drug administration, anesthetize the mice.

Induce pulmonary inflammation by intratracheal instillation of mMCP-1 and LPS dissolved

in sterile PBS.

Incubation Period:

Allow the inflammatory response to develop for 48 hours.[1][3]

Bronchoalveolar Lavage (BAL):

After 48 hours, euthanize the mice.

Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of

cold PBS.
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Cell Analysis:

Collect the BAL fluid and determine the total cell count.

Prepare cytospin slides for differential cell counting or use flow cytometry to quantify the

number of monocytes and neutrophils in the BAL fluid.

Data Analysis:

Calculate the total number of recruited monocytes and neutrophils for each animal.

Determine the average cell count for each treatment group.

Calculate the percent inhibition of monocyte and neutrophil recruitment for each JNJ-
27141491 dose group compared to the vehicle control group.

Perform statistical analysis to determine the significance of the observed inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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